tert-Butylamine
Overview
Description
TERT-BUTYLAMINE is an organic chemical compound with the formula (CH₃)₃CNH₂. It is a colorless liquid with a typical amine-like odor. This compound is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine, and isobutylamine .
Synthetic Routes and Reaction Conditions:
Direct Amination of Isobutylene: this compound is produced commercially by the direct amination of isobutylene using zeolite catalysts.
Hydrogenolysis of 2,2-Dimethylethylenimine: In the laboratory, this compound can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine.
Hydrolysis of TERT-BUTYLUREA: Another method involves the direct hydrolysis of TERT-BUTYLUREA, which can be carried out in a pressure vessel with aqueous sodium hydroxide at elevated temperatures.
Industrial Production Methods:
Zeolite Catalysts: The commercial production of this compound primarily uses zeolite catalysts for the direct amination of isobutylene.
Types of Reactions:
Neutralization: this compound neutralizes acids in exothermic reactions to form salts plus water.
Incompatibility Reactions: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Common Reagents and Conditions:
Strong Reducing Agents: Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides.
Major Products:
Salts and Water: The neutralization reactions typically produce salts and water.
Mechanism of Action
Target of Action
tert-Butylamine, also known as erbumine, is an organic chemical compound with the formula (CH3)3CNH2 . It is primarily used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These sulfenamides are used as rubber accelerators, which modify the rate of vulcanization of rubber .
Mode of Action
The mode of action of this compound is primarily through its role as an intermediate in the synthesis of sulfenamides .
Biochemical Pathways
The biochemical pathways involving this compound are primarily related to its role in the synthesis of sulfenamides . .
Pharmacokinetics
It is known that this compound can be produced commercially by direct amination of isobutylene using zeolite catalysts .
Result of Action
The primary result of this compound’s action is the production of sulfenamides, which are used to accelerate the vulcanization of rubber . This results in improved properties of the rubber, including increased resistance to heat and aging .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound through the amination of isobutylene requires specific conditions, including the presence of a zeolite catalyst . Additionally, the effectiveness of this compound as an intermediate in the synthesis of sulfenamides may be influenced by factors such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
It is known that tert-Butylamine can form a Lewis acid-base adduct with borane . This suggests that this compound may interact with other biomolecules in a similar manner, potentially influencing biochemical reactions.
Molecular Mechanism
It is known to form an adduct with borane, suggesting that it may interact with other biomolecules in a similar manner
Scientific Research Applications
TERT-BUTYLAMINE has a wide range of applications in scientific research:
Rubber Accelerators: It is used as an intermediate in the preparation of sulfenamides, which are rubber accelerators that modify the rate of vulcanization of rubber.
Pesticides: A variety of pesticides are derived from this compound, including terbacil, terbutryn, and terbumeton.
Pharmaceuticals: It is employed in the synthesis of pharmaceuticals such as N-tert-butyl-acetamide, isoquinolines, pyridines, and sulfonamides.
Nanotechnology: this compound is used in the synthesis of alkanethiyl-stabilized gold nanoparticles, which have applications in electronics and catalysis.
Atmospheric Studies: It is used to study the effect of amines in influencing atmospheric sulfuric acid-water nucleation.
Comparison with Similar Compounds
TERT-BUTYLAMINE is one of the four isomeric amines of butane. The other similar compounds include:
- n-Butylamine
- sec-Butylamine
- Isobutylamine
Uniqueness:
- Structure: this compound has a unique structure with a tertiary butyl group attached to the amine, which distinguishes it from its isomers .
- Applications: Its specific applications in rubber accelerators, pesticides, and pharmaceuticals highlight its versatility and importance in various industries .
Properties
IUPAC Name |
2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBMKDOPFTVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Record name | TERT-BUTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10017-37-5 (hydrochloride), 60469-70-7 (hydrobromide), 63302-54-5 (sulfate[2:1]) | |
Record name | Erbumine [INN] | |
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DSSTOX Substance ID |
DTXSID5024681 | |
Record name | tert-Butylamine | |
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Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an amine odor; [HSDB] | |
Record name | TERT-BUTYLAMINE | |
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Record name | 2-Propanamine, 2-methyl- | |
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Record name | tert-Butylamine | |
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Boiling Point |
111.9 °F at 760 mmHg (NTP, 1992), 44 - 46 °C | |
Record name | TERT-BUTYLAMINE | |
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Record name | TERT-BUTYLAMINE | |
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Flash Point |
50 °F (NTP, 1992), -8 °C, 16 °F (-8 °C) (closed cup) | |
Record name | TERT-BUTYLAMINE | |
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Record name | tert-Butylamine | |
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Record name | TERT-BUTYLAMINE | |
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Solubility |
Very soluble (NTP, 1992), Miscible with alcohol and ether; soluble in chloroform, Sol in common organic solvents, In water, 1X10+6 mg/L at 25 °C /miscible/ | |
Record name | TERT-BUTYLAMINE | |
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Density |
0.696 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6958 at 20 °C/4 °C | |
Record name | TERT-BUTYLAMINE | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR= 1) | |
Record name | TERT-BUTYLAMINE | |
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Vapor Pressure |
568.7 mmHg (USCG, 1999), 372.0 [mmHg], 372 mm Hg at 25 °C | |
Record name | TERT-BUTYLAMINE | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-64-9 | |
Record name | TERT-BUTYLAMINE | |
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Record name | tert-Butylamine | |
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Record name | Erbumine [INN] | |
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Record name | 2-Propanamine, 2-methyl- | |
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Record name | tert-butylamine | |
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Record name | ERBUMINE | |
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Record name | TERT-BUTYLAMINE | |
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Melting Point |
-89.5 °F (NTP, 1992), -72.65 °C | |
Record name | TERT-BUTYLAMINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-Butylamine?
A1: this compound has the molecular formula C4H11N and a molecular weight of 73.14 g/mol.
Q2: Are there any spectroscopic techniques commonly used to characterize this compound?
A: Yes, this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Electron Spin Resonance (ESR) spectroscopy [], Infrared (IR) spectroscopy [], and X-ray Photoelectron Spectroscopy (XPS) []. Mass spectrometry is also frequently employed [].
Q3: How does the stability of this compound vary under different conditions?
A: this compound can exhibit varying stability depending on the conditions. For example, its stability as a pharmaceutical excipient in perindopril this compound formulations is influenced by the presence of other excipients and processing methods. Studies have shown that granulating with pregelatine starch and water significantly enhances its stability, while mixing with microcrystalline cellulose or lactose reduces stability [].
Q4: Can this compound be used with metal nanoparticles?
A: Yes, this compound has shown promise in cleaning the surface of synthesized palladium nanocubes. It effectively removes impurities like polyvinylpyrrolidone (PVP) and bromide ions, leading to a cleaner surface with enhanced electrochemical characteristics [].
Q5: How is this compound used in the synthesis of fine chemicals?
A: this compound serves as a valuable reagent in synthesizing various fine chemicals. For instance, it acts as a reactant in the production of the rubber vulcanization accelerator TBBS (N-tert-butyl-2-benzothiazolesulfenamide) [, ]. Additionally, it participates as a catalyst in the preparation of L-α-glycerophosphocholine from natural lecithin through a transesterification process [].
Q6: What are some examples of reactions where this compound plays a role in the reaction mechanism?
A: this compound plays a key role in reactions like the palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols. It reacts with in-situ generated carbon dioxide to form carbamic acid, which then acts as a nucleophile, ultimately leading to the formation of polysubstituted aminopyrroles []. In another example, this compound facilitates the Hofmann elimination reaction over H-ZSM-5 zeolites, leading to the formation of isobutene and ammonia via a carbocation-mediated mechanism [].
Q7: Have there been any computational studies conducted on this compound systems?
A: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study this compound. One study used DFT to investigate the initial stages of Atomic Layer Deposition (ALD) of 2D-MoS2 on a SiO2 surface using a molybdenum precursor and H2S. The calculations highlighted the crucial role of this compound formation and desorption in the ALD process [, ].
Q8: What strategies can be used to improve the stability of formulations containing this compound?
A: The stability of perindopril this compound, a pharmaceutical compound, can be enhanced through specific formulation strategies. Research suggests that granulating the drug with pregelatine starch and water significantly improves stability. Additionally, preparing freeze-dried powders using polyvidone K30 or VA 64 presents an alternative method for stability enhancement [].
Q9: How is this compound typically quantified in different matrices?
A: Various analytical techniques are employed for this compound quantification. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthalaldehyde (OPA) is a sensitive method for determining trace levels of this compound, particularly in pharmaceutical substances like Tigecycline []. Additionally, microemulsion liquid chromatography (MELC) coupled with UV detection offers a robust technique for analyzing perindopril this compound and its impurities in pharmaceutical formulations []. Gas chromatography and thermogravimetric analysis are also used for studying this compound desorption from solid catalysts [].
Q10: Are there any studies investigating the solubility of this compound salts?
A: Yes, research has explored the solubility of various this compound salts, particularly in the context of enhancing the solubility and dissolution rate of poorly soluble drugs. Studies have investigated the impact of different counterions on the solubility of this compound salts of carboxylic acid drugs, revealing that counterions like butylamine and 2-amino-2-methylpropan2-ol significantly improve solubility compared to the parent drugs [].
Q11: How is this compound utilized in the study of clathrate hydrates?
A: this compound plays a crucial role in investigating the properties and behavior of clathrate hydrates. For instance, studies have examined the equilibrium data of this compound clathrate hydrates with gases like CO2 and N2, providing insights into the impact of this compound on gas hydrate formation and dissociation conditions [, ]. Additionally, research on gamma-irradiated this compound clathrate hydrates has revealed the presence of trapped electrons, contributing to the understanding of electron behavior in icy materials [].
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